Cyclopropane-1,1-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane-1,1-dicarboxylic acid and its derivatives has been a subject of research aiming to develop efficient and selective methods. One noteworthy method involves the sequential iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate. This pathway is significant for avoiding reactions that lead to ring opening or lactamisation, which are common in alternative strategies (Mangelinckx et al., 2019). Another approach described the diastereoselective cyclopropanation reactions, highlighting the versatility of cyclopropane-1,1-dicarboxylic acid in synthesizing complex structures (Yong et al., 2007).
Scientific Research Applications
Fruit Preservation : Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid inhibit the apple 1-aminocyclopropane-1-carboxylic acid oxidase. This action reduces wound ethylene production in fruit discs, potentially useful in preserving fruits and controlling ethylene-mediated ripening processes (Dourtoglou & Koussissi, 2000).
Enzyme Inhibition : It acts as a potent inhibitor of 3-methylaspartase, serving as transition state analogues for the enzyme's central substrate deamination reaction. This suggests its potential in enzyme-related studies and drug design (Badiani, Lightfoot, & Gani, 1996).
Antifungal and Antimicrobial Applications : Compounds containing 1-aminocyclopropane-1-carboxylic acid, which has a cyclopropane moiety, show potential as antifungal, antimicrobial, antiviral, and antitumoral agents (Coleman & Hudson, 2016).
Antimicrobial and Antitumor Properties : A novel palladium (II) complex with 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid exhibits potential antimicrobial properties and may have antitumor, antiviral, and antimalarial properties (Kostić, Divac, & Mangelinckx, 2021).
Synthesis of Thiadiazoles and Triazoles : Cyclopropane dicarboxylic acid can be converted into thiadiazole and 1,2,4-triazole derivatives, offering potential applications in various fields like pharmaceuticals and material sciences (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Natural Occurrence in Plants : 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid, is found naturally in wilted wheat leaves, indicating its role in plant physiology (Hoffman, Yang, & McKeon, 1982).
Bioactive Conformations in Drug Development : Chiral cyclopropane units are used to create conformationally restricted analogues of histamine, potentially improving biological activity and enabling new bioactive conformations, relevant in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Oxazoles : It is used in the synthesis of 2,4,5-trisubstituted oxazoles, demonstrating a novel method with potential applications in organic synthesis and drug discovery (Selvi & Srinivasan, 2014).
Novel Synthetic Pathways : A study developed a novel synthetic pathway for racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, bypassing challenges in alternative strategies, crucial for developing new chemical entities (Mangelinckx, Kostić, Backx, Petrović, & de Kimpe, 2019).
Spectroscopic Analysis : Its Raman and infrared spectra have been studied, providing insights into its structure and behavior in solutions, useful in spectroscopic analysis and material science (Fabregue, Cassanas, Delarbre, Maury, & Bardet, 1988).
Thermal Analysis of Complexes : Thermal decomposition of its complexes with cobalt, zinc, and manganese has been studied, providing valuable information for material science and inorganic chemistry (Petri, Schwarz, & Lentz, 1998).
Metal Complex Stability : Its stability in metal complexes has been investigated, revealing its affinity with different metals, relevant in coordination chemistry and metal-organic frameworks (Roletto, Vanni, & Ostacoli, 1972).
Safety And Hazards
properties
IUPAC Name |
cyclopropane-1,1-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKLLWKMYAMLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208526 | |
Record name | 1,1-Cyclopropanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropane-1,1-dicarboxylic acid | |
CAS RN |
598-10-7 | |
Record name | 1,1-Cyclopropanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclopropanedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclopropanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropane-1,1-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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